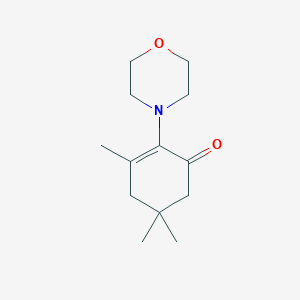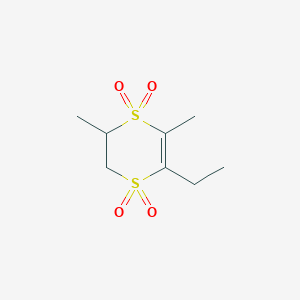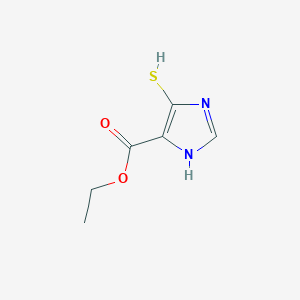
ethyl 5-mercapto-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a mercapto group (-SH) and an ethyl ester group (-COOCH2CH3) attached to the imidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-mercapto-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Debus-Radziszewski synthesis is often preferred due to its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-mercapto-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced imidazole derivatives.
Substitution: Halogenated imidazoles, alkylated imidazoles.
Applications De Recherche Scientifique
Ethyl 5-mercapto-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-mercapto-1H-imidazole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function . Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 5-mercapto-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-mercapto-1H-imidazole-4-carboxylate
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate
Uniqueness: The presence of the mercapto group (-SH) and the specific positioning of functional groups on the imidazole ring make this compound unique. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
58413-34-6 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
ethyl 4-sulfanyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(11)8-3-7-4/h3,11H,2H2,1H3,(H,7,8) |
Clé InChI |
RHIXRPIFOMFRNW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CN1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


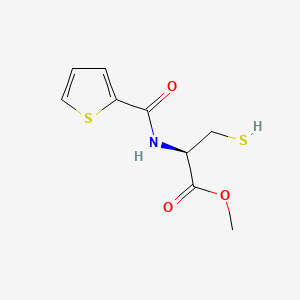
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
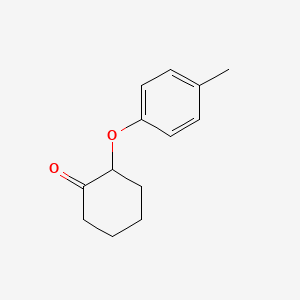


![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)

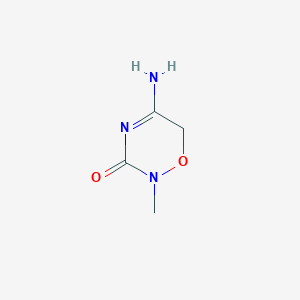

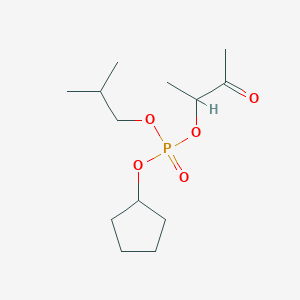
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
